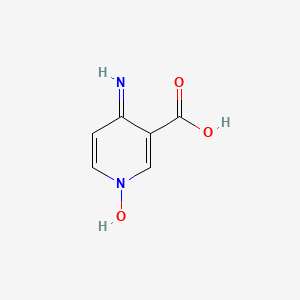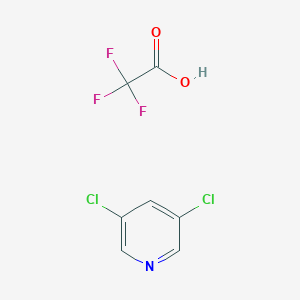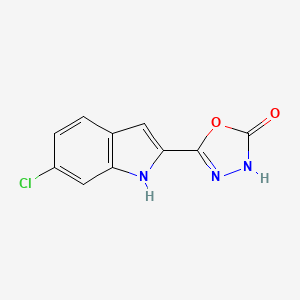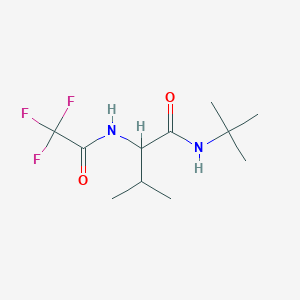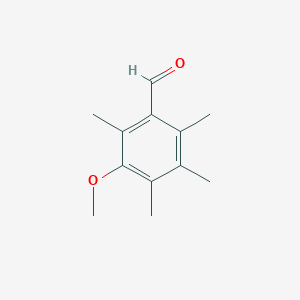
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C12H16O2 . This compound is characterized by a benzene ring substituted with four methyl groups and one methoxy group, along with an aldehyde functional group. It is a derivative of benzaldehyde and is used in various chemical reactions and applications due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation or bromomethylation of 2,3,4,5-tetramethoxy-6-methylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at temperatures ranging from 40 to 45°C .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Methoxy-2,4,5,6-tetramethylbenzoic acid.
Reduction: 3-Methoxy-2,4,5,6-tetramethylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution within the body .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,3,5,6-Tetramethylbenzaldehyde
Comparison: 3-Methoxy-2,4,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its reactivity and interactions compared to other similar compounds. For example, the presence of the methoxy group at the 3-position can enhance its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions .
Eigenschaften
CAS-Nummer |
88174-54-3 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-methoxy-2,4,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-7-8(2)11(6-13)10(4)12(14-5)9(7)3/h6H,1-5H3 |
InChI-Schlüssel |
MHUVLAHOXIWNGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)OC)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
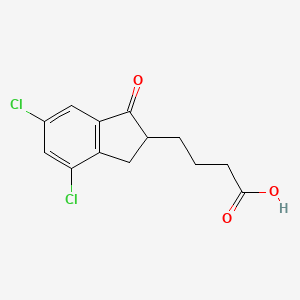
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
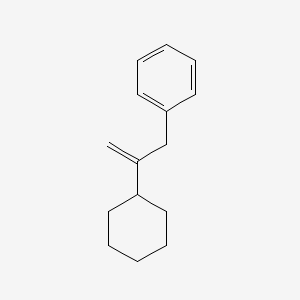

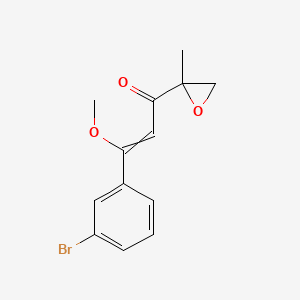
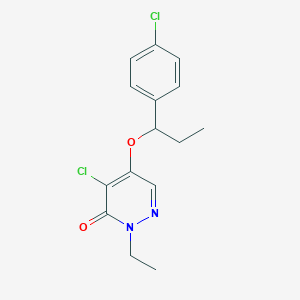

silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
